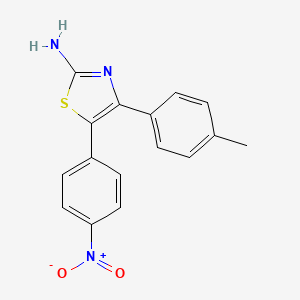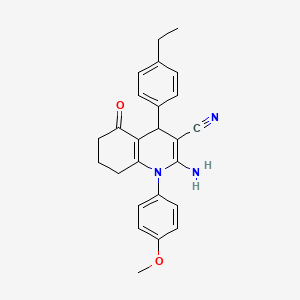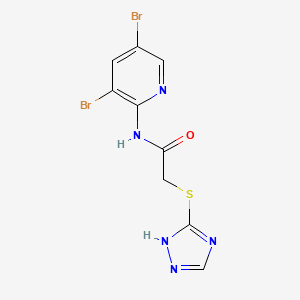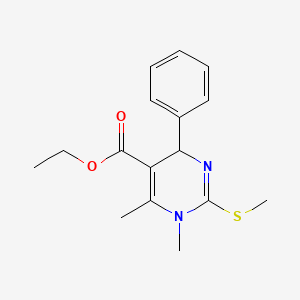![molecular formula C21H17ClN2 B15012825 4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B15012825.png)
4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is an organic compound that belongs to the class of imines This compound features a combination of a chlorophenyl group and a carbazole moiety, which are linked through a methanimine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE typically involves the condensation reaction between 4-chloroaniline and 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized derivatives of the carbazole or chlorophenyl groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE
- (E)-N-(4-FLUOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE
- (E)-N-(4-METHOXYPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE
Uniqueness
(E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the carbazole moiety with the chlorophenyl group may result in distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H17ClN2 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H17ClN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3 |
Clé InChI |
MRSACZRPQRPICX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}-N,N-bis(2-methylpropyl)-4-nitroaniline](/img/structure/B15012757.png)

![N-(4-{(E)-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15012773.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012785.png)

![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B15012811.png)
![O-{4-[(2-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012814.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15012820.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012851.png)
